
Acetic acid, ((3,5-bis(trifluoromethyl)phenyl)hydrazono)cyano-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((3,5-bis(trifluoromethyl)phenyl)hydrazono)cyano-, methyl ester is a complex organic compound characterized by the presence of trifluoromethyl groups, a hydrazono group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((3,5-bis(trifluoromethyl)phenyl)hydrazono)cyano-, methyl ester typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with appropriate reagents to introduce the hydrazono and cyano groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((3,5-bis(trifluoromethyl)phenyl)hydrazono)cyano-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of new compounds with modified functional groups .
Scientific Research Applications
Acetic acid, ((3,5-bis(trifluoromethyl)phenyl)hydrazono)cyano-, methyl ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of acetic acid, ((3,5-bis(trifluoromethyl)phenyl)hydrazono)cyano-, methyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydrazono and cyano groups can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid: Shares the trifluoromethyl groups and aniline structure but differs in the functional groups attached.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains the trifluoromethyl groups and is used in promoting organic transformations.
(S)-a,a-Bis 3,5-bis(trifluoromethyl)phenyl -2-pyrrolidinemethanol: Used as a catalyst in various bond-forming reactions.
Uniqueness
The uniqueness of acetic acid, ((3,5-bis(trifluoromethyl)phenyl)hydrazono)cyano-, methyl ester lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydrazono and cyano groups, along with the trifluoromethyl groups, makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
36865-54-0 |
|---|---|
Molecular Formula |
C12H7F6N3O2 |
Molecular Weight |
339.19 g/mol |
IUPAC Name |
methyl (2E)-2-[[3,5-bis(trifluoromethyl)phenyl]hydrazinylidene]-2-cyanoacetate |
InChI |
InChI=1S/C12H7F6N3O2/c1-23-10(22)9(5-19)21-20-8-3-6(11(13,14)15)2-7(4-8)12(16,17)18/h2-4,20H,1H3/b21-9+ |
InChI Key |
CNRQXCFEYFNRQZ-ZVBGSRNCSA-N |
Isomeric SMILES |
COC(=O)/C(=N/NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)/C#N |
Canonical SMILES |
COC(=O)C(=NNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


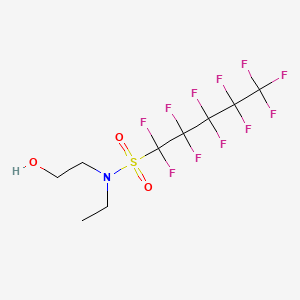
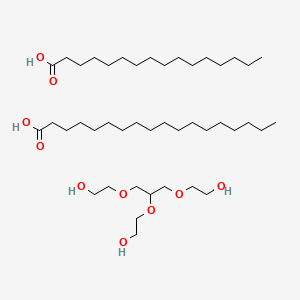
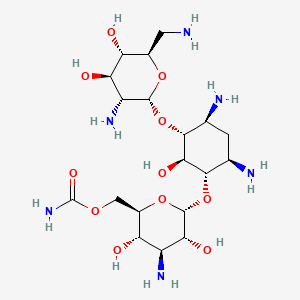

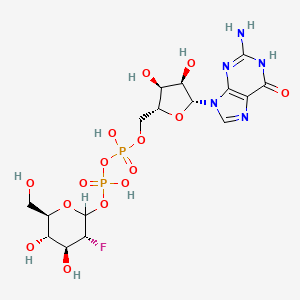
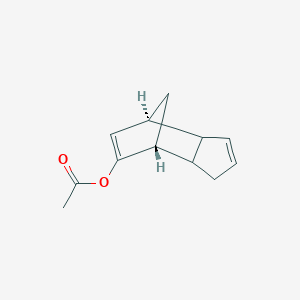


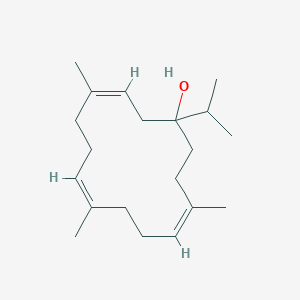
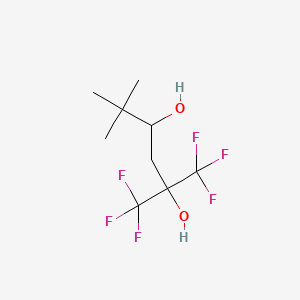
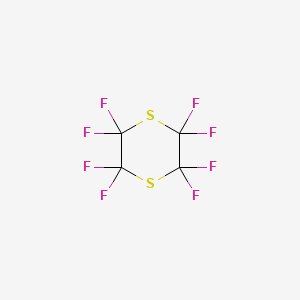
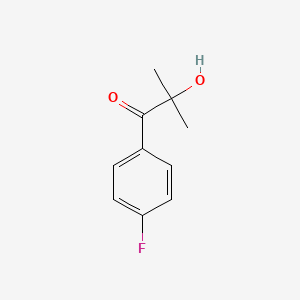

![N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide](/img/structure/B13420375.png)
